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Compound of Interest

Compound Name: Geissospermine

Cat. No.: B1235785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Geissospermine, a complex indole alkaloid. The information presented herein is curated from
various scientific sources to offer a detailed resource for the characterization and elucidation of
this significant natural product.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition
and elucidating the fragmentation pathways of Geissospermine.

Molecular Formula and Exact Mass: The molecular formula for Geissospermine has been
established as CaoH4sN4Os, with a monoisotopic mass of 632.37264141 Da.[1]

Table 1: High-Resolution Mass Spectrometry Data for Geissospermine
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Parameter Value Source
Molecular Formula CaoH4sN4Os3 PubChem[1]
Exact Mass 632.37264141 Da PubChem[1]
Major MS2 Fragment lons o
490.305, 144.081 Aigotti et al., 2022[2]
(m/z)
Minor MS2 Fragment lons o
325.191, 309.197 Aigotti et al., 2022[2]

(m/z)

Fragmentation Pattern: Tandem mass spectrometry (MS2) of the protonated molecule reveals
two main fragmentation pathways. The predominant pathway involves a cleavage that results
in two mono-charged product ions with m/z values of 490.306 and 144.081.[2] The high stability
of the fragment with m/z 144.081, which possesses a highly conjugated electronic
configuration, is believed to drive this fragmentation.[2] A secondary, less prominent
fragmentation pathway yields product ions with m/z values of 325.191 and 309.197.[2]

Experimental Protocol: HPLC-UV-Diode Array-Multistage High-Resolution Mass Spectrometry

A suitable method for the analysis of Geissospermine involves High-Performance Liquid
Chromatography (HPLC) coupled with a UV-Diode Array detector and a high-resolution mass
spectrometer.[2]

o Chromatography: Reverse-phase chromatography can be employed using a C18 or a
diphenyl column. A typical mobile phase consists of a gradient of acetonitrile and water, both
containing a small percentage of formic acid (e.g., 0.01%) to ensure protonation of the
alkaloid.[2]

e Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is a common
technique for the analysis of alkaloids.[3] High-resolution instruments, such as an Orbitrap or
a Q-TOF mass spectrometer, are used to obtain accurate mass measurements for both the
precursor ion and its fragments, enabling the determination of elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is particularly useful for identifying chromophoric systems.

Table 2: UV-Vis Absorption Data for Geissospermine

Wavelength (Amax) Solvent System Source

Acetonitrile/Water + 0.01% o
226 nm, 286 nm ) ] Aigotti et al., 2022[2]
Formic Acid

The UV spectrum of Geissospermine is characteristic of its bis-indole alkaloid structure, which
contains both indole and indoline chromophores, resulting in a mixed absorption spectrum.[2]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectra are typically recorded using a diode array detector coupled with an HPLC
system.[2]

e Instrumentation: A spectrophotometer capable of scanning a wavelength range of at least
200-400 nm is required.

o Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent. For
HPLC-coupled analysis, the spectrum is obtained from the eluting peak corresponding to
Geissospermine. The mobile phase composition at the time of elution serves as the solvent
system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original structure of Geissospermine was elucidated using NMR spectroscopy,
detailed, publicly available, and fully assigned *H and 3C NMR data remains scarce in recent
literature.[2] The complexity of the molecule results in a highly complex spectrum requiring
advanced 1D and 2D NMR techniques for complete assignment.

Expected Regions for *H and 13C NMR Signals:

Based on the known structure of Geissospermine, the following general regions for NMR
signals can be anticipated:
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e 'HNMR:
o Aromatic Protons (o 6.5-8.0 ppm): Protons on the indole and indoline ring systems.
o Olefinic Protons (& 5.0-6.5 ppm): Protons on any carbon-carbon double bonds.

o Protons adjacent to Nitrogen and Oxygen (& 2.5-4.5 ppm): Protons on carbons attached to
the nitrogen and oxygen atoms within the heterocyclic rings.

o Aliphatic Protons (0 0.5-2.5 ppm): Protons in the saturated portions of the molecule,
including the ethyl side chain.

e 1BC NMR:
o Carbonyl Carbon (6 160-180 ppm): The carbon of the ester group.

o Aromatic and Olefinic Carbons (& 100-150 ppm): Carbons of the indole, indoline, and
other unsaturated systems.

o Carbons adjacent to Heteroatoms (6 40-90 ppm): Carbons bonded to nitrogen and
oxygen.

o Aliphatic Carbons (& 10-40 ppm): Saturated carbons in the core structure and side chain.
Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR data for Geissospermine requires a high-field NMR
spectrometer and a suite of 1D and 2D experiments.

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended
for better signal dispersion.

o Sample Preparation: A purified sample of Geissospermine is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-de). Tetramethylsilane (TMS) is typically used as an internal
standard.

o Experiments:
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o 1D NMR: *H and 3C{*H} experiments are fundamental.

o 2D NMR: For complete structural assignment, a series of 2D experiments are necessary,

including:

= COSY (Correlation Spectroscopy): To identify proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings, which is crucial for connecting different fragments of the molecule.

» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid

in stereochemical assignments.

Infrared (IR) Spectroscopy

Detailed IR spectroscopic data for Geissospermine is not readily available in recent literature.

However, based on its functional groups, characteristic absorption bands can be predicted.

Table 3: Predicted Infrared Absorption Bands for Geissospermine

Wavenumber (cm—?)

Functional Group

Vibration Mode

~3400-3300 N-H Stretching
~3100-3000 C-H (aromatic/olefinic) Stretching
~2960-2850 C-H (aliphatic) Stretching
~1735 C=0 (ester) Stretching
~1600-1450 C=C (aromatic) Stretching
~1250-1000 C-0O, C-N Stretching

Experimental Protocol: IR Spectroscopy
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The purified sample can be analyzed as a KBr pellet, a thin film, or in a
suitable solvent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a complex natural product like Geissospermine.
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Spectroscopic Analysis Workflow for Geissospermine

Isolation & Purification
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Y Y  /  /
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Data Integration for Structure Elucidation

Experimental Data
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Geissospermine Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Geissospermine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235785#spectroscopic-data-analysis-of-
geissospermine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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